molecular formula C22H16Cl2N4O3 B2762715 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 923217-35-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B2762715
CAS RN: 923217-35-0
M. Wt: 455.3
InChI Key: HAVDIODMUKPPQS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[3,2-d]pyrimidin . Pyrido[3,2-d]pyrimidin is a heterocyclic compound and is a core structure that is often found in various pharmaceutical agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrido[3,2-d]pyrimidin derivatives. For instance, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was reported, which involved varying solvents, catalysts, and the use of microwave irradiation .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and bioactivity evaluation of N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxyacetamide series demonstrate innovative approaches to crafting compounds with potential herbicidal properties (Fang Hai-bin, 2007).
  • Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, reveal their antimicrobial potential, showcasing the versatile nature of pyrimidine-based compounds in addressing microbial resistance (A. Hossan et al., 2012).
  • The structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide via synthesis and molecular docking analysis highlights the compound's anticancer capabilities, demonstrating the critical role of structural analysis in drug design (G. Sharma et al., 2018).

Bioactivity and Chemical Reactivity

  • Research on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives emphasizes their significant roles in medicinal chemistry, especially as potential antibacterial agents (O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021).
  • The design, synthesis, and evaluation of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties illustrate the therapeutic potential of pyrimidine-based compounds in pain and inflammation management (T. Selvam et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 4-chloroaniline to form the intermediate compound. This intermediate is then reacted with N-(4-chlorophenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "4-chloroaniline", "N-(4-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 4-chloroaniline in the presence of a coupling agent to form the intermediate compound.", "Step 3: Reaction of the intermediate compound with N-(4-chlorophenyl)acetamide in the presence of a base to form the final product." ] }

CAS RN

923217-35-0

Product Name

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

Molecular Formula

C22H16Cl2N4O3

Molecular Weight

455.3

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16Cl2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChI Key

HAVDIODMUKPPQS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1

solubility

not available

Origin of Product

United States

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